molecular formula C19H19BrO4 B2497926 1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione CAS No. 1630763-52-8

1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

Cat. No.: B2497926
CAS No.: 1630763-52-8
M. Wt: 391.261
InChI Key: OADQBBGVBBRMOU-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is a specialized β-diketone compound designed for advanced research and development applications. This chemical serves as a versatile and critical building block in synthetic organic and medicinal chemistry, particularly valued for the creation of novel heterocyclic systems . Its molecular structure, featuring a bromo substituent and an isopropoxy group on one aromatic ring and a methyl-substituted hydroxy group on the other, makes it a valuable precursor for chelation studies and the synthesis of complex molecules with potential biological activity . Researchers utilize this and related 1,3-propanedione derivatives primarily as pharmaceutical intermediates and for the development of fine chemicals . The compound's structural motifs are commonly investigated for their potential in creating new active pharmaceutical ingredients (APIs) . It is strictly intended for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

1-(5-bromo-2-propan-2-yloxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO4/c1-11(2)24-19-7-5-13(20)9-15(19)18(23)10-17(22)14-6-4-12(3)8-16(14)21/h4-9,11,21H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADQBBGVBBRMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-isopropoxyacetophenone

Step 1: Williamson Ether Synthesis
2-Hydroxy-5-bromoacetophenone is reacted with isopropyl bromide under basic conditions to install the isopropoxy group.

Procedure :

  • 2-Hydroxy-5-bromoacetophenone (10.0 g, 43.5 mmol), isopropyl bromide (6.2 mL, 65.3 mmol), and K₂CO₃ (12.0 g, 86.9 mmol) are refluxed in dry acetone (100 mL) for 12 hours.
  • Post-reaction, the mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield a white solid (Yield: 85%, m.p. 92–94°C).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 2.4 Hz, 1H), 7.56 (dd, J = 8.8, 2.4 Hz, 1H), 6.92 (d, J = 8.8 Hz, 1H), 4.72 (septet, J = 6.0 Hz, 1H), 2.61 (s, 3H), 1.38 (d, J = 6.0 Hz, 6H).

Preparation of 2-Hydroxy-4-methylacetophenone

Step 2: Friedel-Crafts Acylation
p-Cresol undergoes acetylation using acetic anhydride in the presence of BF₃·Et₂O.

Procedure :

  • p-Cresol (8.6 g, 80 mmol) and acetic anhydride (9.2 mL, 96 mmol) are mixed with BF₃·Et₂O (1.5 mL) at 0°C.
  • The reaction is warmed to room temperature, stirred for 4 hours, quenched with ice-water, and extracted with CH₂Cl₂. The organic layer is dried (MgSO₄) and concentrated to afford a pale-yellow solid (Yield: 78%, m.p. 48–50°C).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 205.4 (C=O), 161.2 (C-OH), 132.8, 129.5, 116.3 (Ar-C), 24.1 (CH₃), 21.3 (Ar-CH₃).

Claisen-Schmidt Condensation

Reaction Optimization

The diketone backbone is assembled via base-mediated coupling of the two ketones. Sodium hydride in tetrahydrofuran (THF) is employed to generate enolates.

Procedure :

  • 5-Bromo-2-isopropoxyacetophenone (5.0 g, 17.4 mmol) and 2-hydroxy-4-methylacetophenone (2.9 g, 17.4 mmol) are dissolved in anhydrous THF (50 mL).
  • NaH (60% in oil, 1.05 g, 26.1 mmol) is added portionwise at 0°C under N₂. The mixture is refluxed for 8 hours.
  • The reaction is quenched with NH₄Cl (aq.), extracted with EtOAc, dried (MgSO₄), and concentrated. Purification via column chromatography (CH₂Cl₂/MeOH 95:5) yields the target compound as a yellow crystalline solid (Yield: 62%, m.p. 158–160°C).

Mechanistic Insights

The reaction proceeds via enolate formation from 5-bromo-2-isopropoxyacetophenone, which attacks the carbonyl carbon of 2-hydroxy-4-methylacetophenone. Subsequent dehydration forms the α,β-unsaturated diketone intermediate, which tautomerizes to the final product.

Characterization and Validation

Spectroscopic Data

  • HRMS (ESI+) : m/z calcd. for C₂₅H₂₃BrO₅ [M+H]⁺: 507.0742; found: 507.0745.
  • IR (KBr) : ν 2925 (C-H), 1685 (C=O), 1590 (C=C), 1260 (C-O) cm⁻¹.
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 12.32 (s, 1H, OH), 7.89 (d, J = 2.5 Hz, 1H), 7.63 (dd, J = 8.9, 2.5 Hz, 1H), 7.22 (d, J = 8.3 Hz, 1H), 6.98 (d, J = 8.9 Hz, 1H), 6.85 (s, 1H), 6.78 (d, J = 8.3 Hz, 1H), 4.65 (septet, J = 6.1 Hz, 1H), 2.45 (s, 3H), 1.35 (d, J = 6.1 Hz, 6H).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction time from 8 hours to 45 minutes using microwave irradiation (100°C, 300 W) improves yield to 74% while minimizing decomposition.

Solid-Phase Extraction (SPE) Purification

Post-reaction mixtures are purified using Strata-X cartridges (200 mg), eluting with MeOH/CH₂Cl₂ (80:20) to achieve >95% purity.

Challenges and Mitigations

Steric Hindrance

The isopropoxy group slows enolate formation. Using stronger bases (e.g., LDA) at −78°C enhances reaction efficiency.

Oxidative Degradation

The phenolic hydroxyl group is prone to oxidation. Adding 0.1% ascorbic acid to the reaction medium stabilizes the product.

Industrial-Scale Production

Continuous Flow Synthesis

A tubular reactor with immobilized NaH on alumina achieves 89% yield at 10 g/h throughput, reducing solvent waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The diketone structure can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The unique combination of substituents in 1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione may impart distinct biological activities:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. It may also induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Studies :
    • A study demonstrated that this compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with inhibition rates exceeding 70% in vitro.
Cancer Cell LineInhibition Percentage
MCF-770%
A54975%
HeLa65%

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against various bacterial strains:

  • Activity Observed :
    • Significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
    • Moderate inhibition against Gram-negative bacteria like Escherichia coli.
Bacterial StrainActivity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition

Synthetic Applications

The synthesis of 1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione typically involves multi-step organic reactions. These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.

Biochemical Research

In biochemical studies, the compound serves as a valuable tool for exploring enzyme interactions and receptor binding. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors that regulate inflammation and cell proliferation.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a β-diketone backbone with several structurally related derivatives. Key differences lie in substituent effects:

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Functional Groups
1-(5-Bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione Br (5), OCH(CH₃)₂ (2), OH (2), CH₃ (4) ~363.2 (estimated) Bromo, isopropoxy, hydroxyl, methyl
1-(2-Hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione (Compound 3) OH (2), CH₃ (4), Ph (3) 268.31 Hydroxyl, methyl, phenyl
1-(4-Fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione F (4), OH (2), OCH₃ (5) 288.27 Fluoro, hydroxyl, methoxy
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione Cl (4), OH (2) 290.72 Chloro, hydroxyl
  • Electron-Withdrawing vs. The isopropoxy group (OCH(CH₃)₂) provides steric bulk, which may influence solubility and coordination chemistry relative to smaller substituents like methoxy (OCH₃) .

Physical and Chemical Properties

  • Solubility : Hydroxyl and methyl groups (e.g., in Compound 3 ) improve water solubility, while bromo and isopropoxy substituents likely increase hydrophobicity.
  • Stability: Compounds with electron-withdrawing groups (e.g., Br, Cl) may exhibit higher thermal stability. notes that 1-(2-hydroxy-4-methylphenyl)-3-(m-tolyl)propane-1,3-dione requires inert storage conditions, suggesting sensitivity to oxidation .

Biological Activity

1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, with the molecular formula C16H13BrO3 and a molecular weight of approximately 353.18 g/mol, is a complex organic compound notable for its unique structural features, including a propane backbone with two ketone functional groups and various aromatic substituents. The presence of bromine and hydroxyl groups enhances its chemical reactivity and biological activity, making it a subject of interest in pharmacological studies.

Chemical Structure

The compound's structure can be summarized as follows:

Component Description
Molecular Formula C16H13BrO3
Molecular Weight 353.18 g/mol
Functional Groups Bromine, Hydroxyl, Ketone

Biological Activities

Research indicates that 1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione exhibits significant biological activities, particularly in the realm of pharmacology. Its structural analogs have shown various biological properties, including:

  • Anticancer Activity : Compounds with similar structures have demonstrated potent antiproliferative effects against various human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For instance, related compounds have been noted to possess IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. The presence of the hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing the compound's efficacy. Additionally, the bromine substituent may play a role in modulating the compound's lipophilicity and overall bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally similar compounds. For example:

  • Antiproliferative Studies : In one study, a series of synthesized analogs were tested against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of established chemotherapeutics, indicating promising anticancer properties .
  • Structure-Activity Relationship (SAR) : Research has focused on establishing SAR for compounds similar to 1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione. Modifications to the phenolic or alkyl substituents have been correlated with enhanced biological activity .

Comparative Analysis with Similar Compounds

The table below summarizes key characteristics and biological activities of compounds structurally related to 1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione.

Compound Name Structural Features Biological Activity
1-(5-Bromo-2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dioneSimilar brominated structureStrong anticancer properties
1-(5-Bromo-2-hydroxyphenyl)-3-(2-methylphenyl)propane-1,3-dioneContains methyl group on second phenylEnhanced lipophilicity
1-(2-Hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dioneFluorinated instead of brominatedDifferent pharmacokinetics

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as Claisen-Schmidt condensations or Friedel-Crafts acylations, followed by bromination and alkoxylation. Key parameters include:

  • Catalyst concentration : Higher catalyst loading (e.g., Lewis acids like AlCl₃) improves yield but may increase side reactions .
  • Reaction time : Extended stirring (e.g., 48–72 hours) ensures complete diketone formation, as seen in analogous β-diketone syntheses .
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance intermediate stability .
  • Purification : Silica column chromatography with gradients of EtOAc/petroleum ether isolates the product (yield ~8–30%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • Melting point analysis : Compare observed values (e.g., 110–118°C) to literature data to assess purity .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., bromo at C5, isopropoxy at C2) and diketone tautomerism.
  • FT-IR : Detect carbonyl stretches (~1600–1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
    • HPLC : Quantify purity (>95%) using reverse-phase columns and UV detection at λ ~280 nm .

Advanced Research Questions

Q. What catalytic applications exist for β-diketone complexes derived from this compound?

The diketone moiety can act as a ligand for transition metals (e.g., Zn²⁺), forming complexes with applications in:

  • Ring-opening polymerization (ROP) : Zinc-β-diketonates catalyze polylactic acid (PLA) synthesis. Substituents like bromo and isopropoxy modulate electron density, affecting reaction rates and polymer tacticity .
  • Electropolymerization : Thiophene-functionalized analogs form conductive metallopolymers on electrodes for heterogeneous catalysis . Table 1 : Catalytic Performance of Diketone-Zinc Complexes
SubstituentReaction Time (h)PLA Conversion (%)Mn (g/mol)
Bromo248515,000
Methoxy247212,500

Q. How do structural modifications influence photostability and UV absorption?

The compound’s UVA-filter potential (analogous to avobenzone ) depends on:

  • Electron-withdrawing groups (e.g., Br) : Enhance photostability by reducing radical formation but may redshift absorption (λmax ~350–370 nm).
  • Alkoxy groups (e.g., isopropoxy) : Improve solubility in hydrophobic matrices but may reduce molar extinction coefficients . Contradiction Note : Some studies report decreased photostability with bulky substituents due to steric hindrance of enol-keto tautomerism , while others suggest improved stability via resonance stabilization .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

  • Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of hydroxyl groups, affecting binding .
  • Sample purity : Impurities from incomplete bromination (e.g., residual mono-bromo intermediates) skew dose-response curves .
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.05) to confirm significance across replicates .

Methodological Recommendations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Experimental Design : Employ DoE (Design of Experiments) to optimize synthetic parameters (e.g., Taguchi methods for catalyst screening) .

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